tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors under acidic or basic conditions.
Introduction of the methoxy and methylthio groups: These functional groups can be introduced via nucleophilic substitution reactions.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable diamine and a diacid or diester.
Coupling of the pyrimidine and piperidine rings: This step often involves a nucleophilic substitution or a coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the tert-butyl ester group: This can be achieved through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility. The tert-butyl ester group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness
tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both methoxy and methylthio groups on the pyrimidine ring, along with the piperidine ring and tert-butyl ester group, makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Biological Activity
tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, also known by its CAS number 1353981-44-8, is a synthetic compound with potential biological applications. Its structure features a piperidine core linked to a pyrimidine derivative, suggesting possible interactions with biological targets such as enzymes and receptors. This article summarizes the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H27N3O4S |
Molecular Weight | 369.48 g/mol |
CAS Number | 1353981-44-8 |
Synonyms | This compound |
Research indicates that compounds with similar structures often interact with biological pathways related to inflammation, cancer, and infectious diseases. The presence of the methoxy and methylthio groups may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antitumor Activity
Studies have shown that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, particularly in models of chronic inflammation. For example, derivatives similar to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in diseases characterized by inflammation such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The antimicrobial activity of piperidine derivatives has been explored, particularly against resistant strains of bacteria. Studies indicate that modifications at the pyrimidine ring can influence the antibacterial potency. Research findings suggest that certain derivatives demonstrate significant inhibitory concentrations against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Core : Essential for interaction with biological targets.
- Pyrimidine Substituents : Modifications at positions 2 and 4 enhance activity against specific targets.
- Methoxy and Methylthio Groups : These groups improve solubility and bioavailability.
Study 1: Antitumor Efficacy
A recent study evaluated the effects of a series of piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of related compounds using RAW264.7 macrophage cells. The study reported a significant reduction in TNF-alpha production upon treatment with these derivatives, suggesting their utility in managing inflammatory conditions .
Properties
IUPAC Name |
tert-butyl 3-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-17(2,3)24-16(21)20-8-6-7-12(10-20)11-23-14-9-13(22-4)18-15(19-14)25-5/h9,12H,6-8,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQIORWAAPNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=NC(=C2)OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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